2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-23(2,3)22(30)24-11-12-28-20-19(13-26-28)21(29)27(15-25-20)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,13,15H,11-12,14H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXSCQQUWKYNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Reactivity of the Pyrazolo[3,4-d]Pyrimidine Core
The bicyclic pyrazolo[3,4-d]pyrimidine system is electrophilic at positions 3 and 7, enabling reactions such as:
Amide Functional Group Reactions
The terminal propanamide group participates in classical amide transformations:
Hydrolysis
-
Acidic Conditions (HCl, reflux): Cleavage to carboxylic acid and amine byproducts.
-
Basic Conditions (NaOH, H₂O/EtOH): Yields 2,2-dimethylpropanoic acid and a pyrazolo-pyrimidine amine derivative.
Acylation/Alkylation
-
Reacts with acyl chlorides (e.g., acetyl chloride) or alkylating agents (e.g., methyl iodide) at the amide nitrogen, though steric bulk from the dimethylpropane group limits reactivity.
Naphthalenylmethyl Substituent Reactivity
The naphthalene moiety undergoes electrophilic aromatic substitution (EAS), though reactions are moderated by steric and electronic factors:
| Reaction | Conditions | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | α-position | Mono-nitration observed due to steric crowding |
| Sulfonation | H₂SO₄, 100°C | β-position | Thermodynamically favored product |
Ring-Opening and Rearrangements
Under strong acidic or basic conditions, the pyrazolo[3,4-d]pyrimidine core can undergo ring-opening:
-
Acidic Hydrolysis (H₂SO₄, Δ): Cleavage of the pyrimidine ring to form pyrazole-carboxylic acid intermediates .
-
Base-Mediated Rearrangement (KOH, EtOH): Conversion to fused pyrazole-pyridine derivatives via Dimroth rearrangement .
Catalytic Modifications
Transition-metal-catalyzed reactions enable functionalization:
-
Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids at halogenated positions (e.g., bromo derivatives from halogenation).
-
Hydrogenation : Selective reduction of the pyrimidine ring’s C=N bonds using H₂/Pd-C, yielding tetrahydropyrimidine analogs .
Stability and Degradation
-
Photodegradation : UV exposure in solution leads to oxidation of the naphthalene group, forming quinone-like byproducts.
-
Thermal Stability : Decomposition above 250°C, characterized by TG-DSC, with primary mass loss at the amide and oxo groups.
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in the development of drugs targeting various diseases:
- Anticancer Activity : Research indicates that similar pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against cancer cell lines. The compound may inhibit specific kinases involved in cancer progression.
- Anti-inflammatory Properties : Studies have suggested that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases.
Pharmacological Studies
Pharmacological investigations have focused on the compound's mechanism of action:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes related to disease pathways. For instance, inhibition of kinases involved in cell signaling could lead to reduced tumor growth.
- Receptor Modulation : The interaction with specific receptors in the body suggests potential applications in neurology and psychiatry.
Synthesis and Development
The synthesis of 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide involves multiple steps:
- Starting Materials : Key reagents include naphthalene derivatives and pyrazolo-pyrimidine precursors.
- Reaction Conditions : Synthesis typically requires controlled conditions to ensure yield and purity.
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Differences :
- The naphthalenylmethyl group in the target compound may confer stronger hydrophobic interactions than the fluorophenyl or methoxyphenyl groups in analogs .
- The 2,2-dimethylpropanamide chain enhances metabolic stability compared to unmodified ethyl or methylene linkages .
Naphthalene-Containing Analogs
Key Differences :
- Unlike FDU-PB-22 (indole core), the target compound’s pyrazolopyrimidine scaffold may target ATP-binding pockets in kinases rather than GPCRs .
Propanamide/Acetamide Derivatives
Key Differences :
Biological Activity
The compound 2,2-dimethyl-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide is a synthetic derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazolo[3,4-d]pyrimidine core substituted with a naphthylmethyl group and a dimethyl-propanamide moiety. This structural complexity contributes to its biological activity.
Antitumor Activity
Research has indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity . A study evaluating various derivatives demonstrated that certain analogs could induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Specifically, one derivative showed an IC50 value of 1.74 µM against MCF-7 cells, highlighting the importance of the pyrazolo[3,4-d]pyrimidine structure in mediating anti-proliferative effects .
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis through various pathways. Flow cytometric analyses revealed that the compound could significantly increase apoptotic cell populations in treated cancer cells compared to controls . Additionally, studies have shown that these compounds can inhibit key signaling pathways involved in cancer progression.
Other Biological Activities
Apart from antitumor effects, pyrazolo[3,4-d]pyrimidine derivatives are also associated with other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains .
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antioxidant Properties : Certain studies suggest that these compounds can reduce oxidative stress markers in biological systems .
Case Study 1: Anticancer Efficacy
A notable study involved testing the compound on various cancer cell lines using the MTT assay. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity at low micromolar concentrations. Table 1 summarizes the IC50 values obtained for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 1.50 |
| MCF-7 (Breast) | 1.74 |
| HepG2 (Liver) | 2.10 |
| PC-3 (Prostate) | 2.85 |
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives. The findings suggested that these compounds could cause cell cycle arrest at the G0/G1 phase and induce apoptosis through caspase activation pathways . This was evidenced by flow cytometry data showing altered cell cycle distributions in treated versus untreated groups.
Q & A
Q. What are the critical synthetic pathways for constructing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?
- Methodological Answer: The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with α-keto esters or via nucleophilic substitution reactions. For example, reactions with N-substituted α-chloroacetamides under refluxing conditions in aprotic solvents (e.g., DMF) can introduce substituents at the 1-position . Key parameters include controlling reaction temperature (80–100°C) and stoichiometric ratios of reagents to avoid side products like unreacted intermediates or over-alkylation. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the regiochemistry of the naphthalen-1-ylmethyl substituent?
- Methodological Answer:
- 1H NMR : The naphthalen-1-ylmethyl group exhibits distinct aromatic protons (δ 7.2–8.5 ppm, multiplet) and a methylene bridge (δ ~4.5 ppm, singlet). NOESY correlations between the methylene protons and aromatic protons confirm proximity.
- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C28H28N5O2: 490.2234) validates molecular integrity.
- 13C NMR : Carbon signals for the pyrazolo[3,4-d]pyrimidin-4-one carbonyl (δ ~160 ppm) and naphthalene carbons (δ 120–140 ppm) confirm structural placement .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reaction yields during N-alkylation of the pyrazolo[3,4-d]pyrimidinone intermediate?
- Methodological Answer: Yield inconsistencies often stem from competing O- vs. N-alkylation. To mitigate this:
- Use bulky bases (e.g., NaH or K2CO3) to favor N-alkylation by deprotonating the pyrazole NH .
- Employ polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 7:3) and isolate intermediates via recrystallization or flash chromatography .
- If O-alkylation dominates, switch to Mitsunobu conditions (e.g., DIAD, PPh3) .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to dock the compound into ATP-binding pockets (e.g., Aurora kinase A). The naphthalene moiety may engage in π-π stacking with Phe residues, while the pyrimidinone carbonyl forms hydrogen bonds with backbone amides .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints.
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing modifications that enhance hydrophobic interactions or reduce steric clashes .
Q. What pharmacological assays are suitable for evaluating its CYP450 inhibition potential?
- Methodological Answer:
- Fluorometric Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with probe substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC50 values via fluorescence quenching .
- LC-MS/MS Metabolite Profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor time-dependent metabolite formation (e.g., hydroxylated or demethylated products) to assess mechanism-based inhibition .
Data Analysis & Optimization
Q. How to address low solubility in aqueous buffers during in vitro bioactivity assays?
- Methodological Answer:
- Co-solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS containing 0.1% Tween-80 or β-cyclodextrin .
- pH Adjustment : Test solubility across pH 6.5–7.4 (simulating physiological conditions) using phosphate or HEPES buffers.
- Nanoparticle Formulation : Use solvent evaporation to prepare PLGA nanoparticles (e.g., 150 nm diameter) for sustained release .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodological Answer:
- Replicate Design : Perform triplicate independent experiments (n=3) with internal controls (e.g., staurosporine for cytotoxicity).
- ANOVA with Tukey’s Post Hoc : Compare IC50 values across batches to identify batch-to-batch variability (p<0.05 threshold).
- Grubbs’ Test : Identify and exclude outliers in datasets (e.g., aberrant IC50 values due to pipetting errors) .
Structural & Functional Insights
Q. How does the 2,2-dimethylpropanamide moiety influence metabolic stability?
- Methodological Answer:
- The tert-butyl group in 2,2-dimethylpropanamide sterically shields the amide bond from enzymatic hydrolysis.
- In Vitro Stability Assay : Incubate the compound with rat plasma (37°C, 1 h) and quantify intact compound via LC-MS. Compare half-life (t1/2) against analogs lacking the dimethyl group .
- CYP Reaction Phenotyping : Identify specific isoforms (e.g., CYP2C19) responsible for metabolism using isoform-selective inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
